5-Isoxazolidinecarboxylic acid, methyl ester

Description

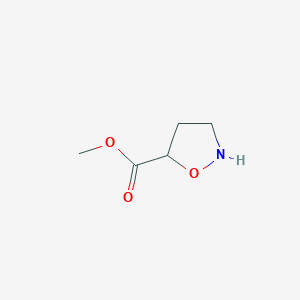

Structure

3D Structure

Properties

CAS No. |

15166-59-3 |

|---|---|

Molecular Formula |

C5H9NO3 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

methyl 1,2-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C5H9NO3/c1-8-5(7)4-2-3-6-9-4/h4,6H,2-3H2,1H3 |

InChI Key |

JMPINCVRAYMNFG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCNO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl isoxazolidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction between nitrile oxides and alkenes. This reaction typically requires a catalyst such as copper (I) chloride and is carried out under mild conditions . Another method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of gold (III) chloride to form substituted isoxazolidines .

Industrial Production Methods

Industrial production of methyl isoxazolidine-5-carboxylate often involves large-scale cycloaddition reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl isoxazolidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoxazole derivatives.

Reduction: Reduction reactions can convert the compound into different isoxazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Isoxazolidinecarboxylic acid, methyl ester is recognized for its role as an intermediate in the synthesis of bioactive compounds. Its derivatives have been synthesized and evaluated for various biological activities.

- Antiproliferative Agents : Research has shown that oxazolidine derivatives can exhibit antiproliferative properties. A focused library of oxazolidines was synthesized, revealing promising results in inhibiting cancer cell lines . The structure-activity relationship studies indicated that modifications to the N-substituent could enhance biological activity.

- Chiral Catalysts : The compound is utilized in the preparation of chiral dirhodium(II) complexes, which serve as catalysts for asymmetric transformations. For instance, complexes derived from 5-methyl-3-(arylsulfonyl)oxazolidine-4-carboxylic acids demonstrated high enantioselectivity in reactions such as aziridination and cyclopropanation . These reactions are crucial for synthesizing pharmaceuticals with specific stereochemical configurations.

Organic Synthesis

This compound plays an essential role in organic synthesis, particularly in the formation of complex molecules.

- Synthesis of Amino Acids : The compound serves as a precursor for synthesizing amino acid methyl esters, which are vital intermediates in peptide synthesis and other organic reactions. A convenient method has been developed to transform various amino acids into their corresponding methyl esters with high yields .

- Polymer Chemistry : In polymer science, derivatives of 5-Isoxazolidinecarboxylic acid have been employed to enhance the properties of polymers. They improve adhesive properties and facilitate the curing process of isocyanate and anhydride polymers at room temperature . This application is particularly beneficial in creating more durable and effective materials.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of oxazolidines derived from 5-Isoxazolidinecarboxylic acid showed that specific structural modifications led to increased antiproliferative activity against various cancer cell lines. The results indicated that compounds with certain functional groups exhibited enhanced efficacy compared to others .

Case Study 2: Chiral Catalysis

In another investigation, the use of 5-methyl-3-(arylsulfonyl)oxazolidine-4-carboxylic acid as a chiral catalyst was explored. The study reported that this catalyst facilitated asymmetric reactions with high enantioselectivity, making it a valuable tool in synthetic organic chemistry for producing chiral compounds necessary for drug development .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiproliferative Agents | Enhanced activity against cancer cell lines |

| Chiral Catalysts | High enantioselectivity in asymmetric transformations | |

| Organic Synthesis | Synthesis of Amino Acids | High yields in methyl ester production |

| Polymer Chemistry | Improved adhesive properties and curing processes |

Mechanism of Action

The mechanism of action of methyl isoxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and molecular features of 5-isoxazolidinecarboxylic acid, methyl ester and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ring Type | Ester Group |

|---|---|---|---|---|---|---|

| 5-Isoxazolidinecarboxylic acid, 5-methyl-, methyl ester | 15166-66-2 | C₆H₁₁NO₃ | 145.16 | 5-methyl | Isoxazolidine (saturated) | Methyl |

| 5-p-Tolyl-isoxazole-3-carboxylic acid methyl ester | 517870-14-3 | C₁₂H₁₁NO₃ | 217.22 | 3-carboxylate, 5-p-tolyl | Isoxazole (aromatic) | Methyl |

| Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 | C₇H₉NO₃ | 155.15 | 4-carboxylate, 5-methyl | Isoxazole (aromatic) | Ethyl |

| Methyl isoxazole-5-carboxylate | N/A | C₅H₅NO₃ | 127.10 | 5-carboxylate | Isoxazole (aromatic) | Methyl |

| 3-Chloro-isoxazole-5-carboxylic acid methyl ester | 96735-12-5 | C₅H₄ClNO₃ | 161.54 | 3-chloro, 5-carboxylate | Isoxazole (aromatic) | Methyl |

| (R)-4,5-Dihydro-3,5-dimethyl-5-isoxazolecarboxylic acid methyl ester | 64018-41-3 | C₇H₁₁NO₃ | 157.17 | 3-methyl, 5-methyl | Dihydroisoxazole (partially saturated) | Methyl |

Key Observations :

- Ring Saturation: The target compound’s fully saturated isoxazolidine ring (vs.

- Substituent Effects : Bulky groups (e.g., p-tolyl in the 5-p-tolyl derivative) enhance lipophilicity, which may improve membrane permeability in biological systems . Electronegative substituents (e.g., 3-chloro) alter electronic density, influencing reactivity and metabolic stability .

- Ester Group : Methyl esters generally exhibit higher volatility and lower molecular weight than ethyl esters, as seen in the comparison between methyl and ethyl 5-methylisoxazole-4-carboxylate .

Functional and Reactivity Differences

Saturated vs. Aromatic Rings

- However, reduced aromaticity may limit π-π stacking interactions in materials science applications .

- Isoxazole (Aromatic): Aromatic rings stabilize charge distribution, making these derivatives more reactive in electrophilic substitutions. For example, methyl isoxazole-5-carboxylate (C₅H₅NO₃) is a precursor in synthesizing agrochemicals and pharmaceuticals due to its planar structure .

Substituent Impact

- Methyl Groups : The 5-methyl substituent in the target compound may sterically hinder nucleophilic attacks, enhancing stability in acidic environments .

Biological Activity

5-Isoxazolidinecarboxylic acid, methyl ester, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of isoxazolidine derivatives with carboxylic acids or their esters. The compound's structure is characterized by a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its anti-inflammatory and antitumor properties.

Antitumor Activity

Research indicates that derivatives of oxazolidine carboxylic acids exhibit significant antitumor activity. For instance, a study highlighted the use of 5-oxazolidinecarboxylic acid methyl esters in conjunction with paclitaxel to enhance therapeutic effects against cancer cells. The compound showed promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. A study demonstrated that compounds with similar oxazolidine structures inhibited the release of leukotrienes (LTs), which are mediators of inflammation. The measured IC50 values for these compounds indicated effective inhibition at low concentrations, suggesting potential for therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by several structural factors:

- Substituents : Variations in alkyl chain length and functional groups significantly affect potency. For example, longer alkyl chains generally enhance activity against specific biological targets.

- Chirality : The stereochemistry of the compound plays a crucial role in its interaction with biological receptors, impacting efficacy and safety profiles.

Table 1 summarizes the structure-activity relationships observed in various studies:

| Compound | Substituent | IC50 (µM) | Activity Type |

|---|---|---|---|

| A | Methyl | <1 | 5-LO Inhibition |

| B | Ethyl | 5 | Antitumor |

| C | Propyl | 10 | Anti-inflammatory |

Case Study 1: Antitumor Efficacy

In a preclinical trial, a derivative of 5-Isoxazolidinecarboxylic acid was tested alongside standard chemotherapy agents. The results showed enhanced apoptosis in cancer cells compared to controls, indicating its potential as an adjunct therapy .

Case Study 2: Inhibition of Leukotriene Synthesis

A study utilized human monocyte assays to evaluate the anti-inflammatory effects of the compound. The results demonstrated significant inhibition of leukotriene synthesis at concentrations below 10 µM, supporting its use in treating allergic and inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for preparing 5-isoxazolidinecarboxylic acid, methyl ester, and how do reaction conditions influence yield?

The synthesis of 5-isoxazolidinecarboxylic acid derivatives often involves cycloaddition reactions or esterification of pre-functionalized isoxazolidine precursors. For example, analogous heterocyclic esters (e.g., benzothiazolecarboxylates) are synthesized via condensation of aminothiols with diethyl oxalate under controlled temperatures . For 5-isoxazolidinecarboxylic acid derivatives, a two-step approach may be employed: (1) formation of the isoxazolidine ring via nitrone-alkene cycloaddition, followed by (2) esterification using methanol and acid catalysis. Reaction parameters such as temperature (e.g., 105–115°C), time (3–6 hours), and stoichiometry significantly impact product distribution and purity, as demonstrated in kinetic studies of similar ester syntheses .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Key analytical methods include:

- GC/MS : To confirm molecular weight and fragmentation patterns, as applied to fatty acid methyl ester analogs .

- HPLC with UV/RI detection : For purity assessment, particularly when separating isomers (e.g., 3- vs. 5-substituted isoxazolidines).

- NMR spectroscopy : H and C NMR can resolve regiochemistry and ester group positioning, with comparisons to spectral databases (e.g., NIST Chemistry WebBook) .

- Melting point analysis : If crystalline, compare observed mp to literature values (e.g., 168–170°C for structurally related methyl esters) .

Q. What storage and stability precautions are critical for maintaining this compound in laboratory settings?

Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Stability studies on analogous esters (e.g., methyl jasmonate-d5) highlight sensitivity to humidity and elevated temperatures . For long-term storage, consider inert gas purging (N or Ar) to minimize oxidation.

Advanced Research Questions

Q. How can kinetic models be applied to optimize the synthesis of this compound?

A two-step kinetic model, validated for similar esterification processes, can predict reaction progress under varying temperatures and times. For example:

- Step 1 : Simulate intermediate formation (e.g., nitrone intermediate) using Arrhenius parameters.

- Step 2 : Model esterification using rate constants derived from experimental data (e.g., at 110°C, 4-hour reaction time achieves 62% conversion of intermediate X1 to product X9) .

- Validation : Compare calculated vs. experimental yields (e.g., ±3% error tolerance) and adjust activation energies iteratively .

Q. What strategies resolve contradictions in spectral data for 5-isoxazolidinecarboxylic acid derivatives?

Discrepancies in NMR or MS data may arise from:

- Regioisomerism : Use 2D NMR (COSY, HSQC) to distinguish between 3- and 5-substituted isoxazolidines.

- Solvent artifacts : Re-run spectra in deuterated solvents (e.g., CDCl vs. DMSO-d) to eliminate solvent peak interference .

- Degradation products : Perform stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations can:

Q. What methodologies enable the study of structure-activity relationships (SAR) for 5-isoxazolidinecarboxylic acid derivatives?

- Functional group modulation : Synthesize analogs with varied substituents (e.g., halogenation at the 5-position) and assess bioactivity.

- Enzymatic assays : Test esterase-mediated hydrolysis rates to correlate stability with structural features .

- Crystallography : Resolve 3D structures to link conformational flexibility with reactivity .

Methodological Considerations

- Experimental design : Use factorial DOE (Design of Experiments) to evaluate interactions between temperature, catalyst loading, and solvent polarity .

- Data validation : Cross-reference chromatographic retention times and spectral libraries (e.g., Wiley Mass Spectral Database) to confirm compound identity .

- Safety protocols : Follow guidelines for handling reactive intermediates (e.g., methanolic HCl in esterification) and use fume hoods for volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.